molecular formula C6H3ClO2S3 B14890089 Thieno[3,2-b]thiophene-3-sulfonyl chloride

Thieno[3,2-b]thiophene-3-sulfonyl chloride

Cat. No.: B14890089
M. Wt: 238.7 g/mol
InChI Key: JPPKLTUXEPHEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-b]thiophene-3-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is notable for its electron-rich structure and stability, making it a valuable building block in organic synthesis and materials science. The sulfonyl chloride functional group attached to the thieno[3,2-b]thiophene core enhances its reactivity, allowing for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-b]thiophene-3-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Thieno[3,2-b]thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by reacting with amines.

    Sulfonates: Formed by reacting with alcohols or phenols.

    Halogenated Derivatives: Formed by halogenation reactions.

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-3-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives. The electron-rich thieno[3,2-b]thiophene core enhances the compound’s reactivity and stability, making it suitable for diverse applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thieno[3,2-b]thiophene-3-sulfonyl chloride stands out due to its specific arrangement of sulfur atoms and the presence of the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Its electron-rich structure and stability make it a preferred choice for applications in organic electronics and materials science .

Properties

Molecular Formula

C6H3ClO2S3

Molecular Weight

238.7 g/mol

IUPAC Name

thieno[3,2-b]thiophene-6-sulfonyl chloride

InChI

InChI=1S/C6H3ClO2S3/c7-12(8,9)5-3-11-4-1-2-10-6(4)5/h1-3H

InChI Key

JPPKLTUXEPHEEK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1SC=C2S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.